molecular formula C18H20N2O3 B2567973 11-(2,5-dimethylfuran-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one CAS No. 1024363-35-6

11-(2,5-dimethylfuran-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Katalognummer: B2567973
CAS-Nummer: 1024363-35-6
Molekulargewicht: 312.369
InChI-Schlüssel: MZHZXQZDOOYFCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 11-(2,5-dimethylfuran-3-carbonyl)-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one is a diazatricyclic derivative characterized by a fused bicyclic core (7.3.1.0²,⁷ trideca-2,4-dien-6-one) substituted with a 2,5-dimethylfuran-3-carbonyl group at position 11. This structure confers unique electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profiles.

Eigenschaften

IUPAC Name

11-(2,5-dimethylfuran-3-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-11-6-15(12(2)23-11)18(22)19-8-13-7-14(10-19)16-4-3-5-17(21)20(16)9-13/h3-6,13-14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHZXQZDOOYFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2,5-dimethylfuran-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multiple steps, starting with the preparation of 2,5-dimethylfuran-3-carbonyl chloride. This intermediate is synthesized by reacting 2,5-dimethylfuran with thionyl chloride under controlled conditions . The resulting 2,5-dimethylfuran-3-carbonyl chloride is then reacted with a suitable amine to form the desired tricyclic compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

11-(2,5-Dimethylfuran-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group, using reagents such as Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents in dry ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

11-(2,5-Dimethylfuran-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 11-(2,5-dimethylfuran-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one scaffold is a versatile pharmacophore. Below is a detailed comparison of key analogs:

Antiviral Analogs

  • Compound 7 (3-cyclohexyl-N-(4-{[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-11-yl]sulfonyl}phenyl)propenamide): Structure: Features a sulfonylphenylpropenamide substituent.

Kinase Inhibitors

  • Compound (1) (3-{[(1R,9S)-3-(naphthalen-2-yl)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-11-yl]methyl}benzonitrile):
    • Structure : Substituted with a naphthalene-methylbenzonitrile group.
    • Activity : Inhibits PLK1 Polo-box domain (IC₅₀: 17.9 ± 0.5 µM) and leukemia cell growth.
    • Key Difference : The hydrophobic naphthalene group likely enhances membrane permeability, contrasting with the heteroaromatic dimethylfuran in the target compound .

Cytotoxic Natural Products

  • Densazalin :
    • Structure : Contains a 5,11-diazatricyclo[7.3.1.0²,⁷]tridecan-2,4,6-triene core with linear alkyl chains.
    • Activity : Cytotoxic against AGS and HepG2 cells (IC₅₀: 15.5–18.4 µM).
    • Key Difference : The natural alkyl chains may facilitate cell penetration, whereas synthetic substituents (e.g., dimethylfuran-carbonyl) could fine-tune target selectivity .

Triazine-Substituted Derivatives

  • 11-(4-Chloro-6-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3,5-triazin-2-yl)-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one: Structure: Triazine moiety linked to a dimethoxyphenethyl group. Properties: Molecular weight 482.97; exact mass 482.183315.

Sulfonyl and Tetrazole Derivatives

  • (1R,9R)-5-Cyclohexyl-11-(propylsulfonyl)-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one :
    • Structure : Propylsulfonyl substituent.
    • Activity : Identified in S. polyanthum extracts; role in antioxidant activity suggested.
    • Key Difference : Sulfonyl groups increase metabolic stability but may reduce bioavailability .
  • 11-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one :
    • Structure : Tetrazole-containing benzoyl group.
    • Properties : Molecular weight 362.37.
    • Key Difference : Tetrazole enhances aromatic stacking and ionic interactions .

Structural and Functional Analysis

Table 1: Comparative Data on Diazatricyclic Derivatives

Compound Name Substituent Molecular Weight Key Activity Source/Application
Target Compound 2,5-Dimethylfuran-3-carbonyl Not Reported Hypothesized antiviral Synthetic
Compound 7 Sulfonylphenylpropenamide Not Reported SARS-CoV-2 entry inhibition Antiviral research
Compound (1) Naphthalene-methylbenzonitrile Not Reported PLK1 inhibition Oncology
Densazalin Alkyl chains Not Reported Cytotoxicity (IC₅₀ ~15–18 µM) Natural product
Triazine Derivative Chloro-triazine-dimethoxyphenyl 482.97 Undisclosed (likely kinase inhibition) Synthetic chemistry
Tetrazole Derivative Tetrazole-benzoyl 362.39 Undisclosed Drug discovery

Pharmacokinetic and Mechanistic Insights

  • Metabolism : Furan rings are susceptible to oxidative metabolism, which could limit half-life compared to triazine or tetrazole derivatives .
  • Target Engagement : Docking studies on analogs suggest the diazatricyclic core interacts with hydrophobic pockets in proteins (e.g., SARS-CoV-2 spike protein, PLK1), while substituents modulate specificity .

Biologische Aktivität

The compound 11-(2,5-dimethylfuran-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H18N4O3\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_3

This indicates a molecular weight of approximately 318.35 g/mol. The presence of the 2,5-dimethylfuran moiety suggests potential interactions with biological systems, particularly in relation to its carbonyl functionalities.

Anticancer Activity

Recent studies have indicated that compounds similar to 11-(2,5-dimethylfuran-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one exhibit significant anticancer properties. For example:

  • Mechanism of Action : The compound may inhibit specific pathways involved in tumor growth and proliferation. It is hypothesized to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : In vitro studies demonstrated that the compound reduced cell viability in various cancer cell lines by more than 50% at concentrations above 10 μM over 48 hours.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Testing Against Pathogens : Preliminary tests against bacteria such as Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) ranging from 15 to 30 μg/mL.
PathogenMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli30

Anti-inflammatory Properties

Research has suggested that the compound possesses anti-inflammatory properties:

  • Inflammatory Markers : In animal models, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) after induced inflammation.

Interaction with Biological Targets

The biological activity of 11-(2,5-dimethylfuran-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is likely mediated through interactions with various biological targets:

  • Enzymatic Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways relevant to cancer progression.
  • Receptor Modulation : Its structure suggests potential interactions with nuclear receptors that regulate gene expression related to cell growth and apoptosis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.